
6-(Hydroxyphenylmethyl)-2(3H)-benzoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them useful in various chemical and industrial applications. This compound features a benzoxazole ring fused with a hydroxyphenylmethyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. One common method includes the use of phosphorous oxychloride as a catalyst, which facilitates the formation of the benzoxazole ring . The reaction is usually carried out at elevated temperatures (60-80°C) to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazole ring can be reduced to form a dihydrobenzoxazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the hydroxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of benzoxazole-2-one derivatives.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of halogenated or aminated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of optical brighteners and dyes.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Lacks the hydroxyphenylmethyl group, making it less reactive in certain chemical reactions.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the ring, leading to different biological activities.
Benzothiazole: Contains a sulfur atom instead of oxygen, which alters its chemical properties and reactivity.
Uniqueness
6-(Hydroxyphenylmethyl)benzoxazol-2(3H)-one is unique due to its hydroxyphenylmethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
54903-19-4 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
6-[hydroxy(phenyl)methyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H11NO3/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11/h1-8,13,16H,(H,15,17) |
Clave InChI |
WTNOZALZHBSNNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)NC(=O)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
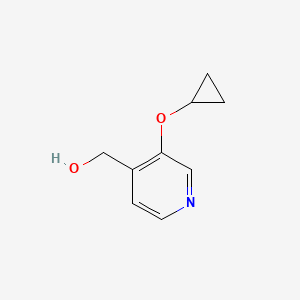
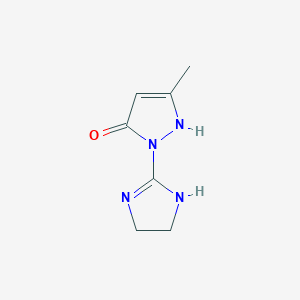

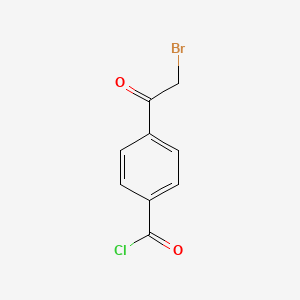
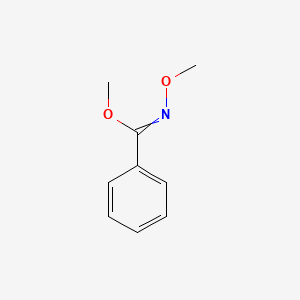
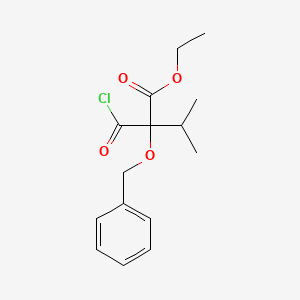




![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)
